molecular formula C24H28O5S B2704485 6,8-di-tert-butyl-3-(4-methoxybenzenesulfonyl)-2H-chromen-2-one CAS No. 904450-32-4

6,8-di-tert-butyl-3-(4-methoxybenzenesulfonyl)-2H-chromen-2-one

Cat. No. B2704485
M. Wt: 428.54
InChI Key: TWCWQFAUVOTACO-UHFFFAOYSA-N
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Description

“6,8-di-tert-butyl-3-(4-methoxybenzenesulfonyl)-2H-chromen-2-one” is a chemical compound. The exact properties and applications of this compound are currently unknown due to the lack of available data.



Synthesis Analysis

The synthesis of this compound would likely involve several steps, including the formation of the chromen-2-one core and the attachment of the various substituents. However, the exact synthetic route cannot be determined without further information.



Molecular Structure Analysis

The molecular structure of this compound would include a chromen-2-one core with various substituents. However, without more specific information or a detailed study, it’s difficult to provide a comprehensive analysis of the molecular structure.



Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. Without more information, it’s difficult to provide a detailed analysis of potential reactions.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. These could include properties like melting point, boiling point, solubility, and reactivity.


Scientific Research Applications

Domino Friedel-Crafts Acylation/Annulation Synthesis

Radha Bam and Wesley A. Chalifoux (2018) developed a highly regioselective synthesis method for 2,3-disubstituted chromen-4-one derivatives using a domino intermolecular Friedel-Crafts acylation/intramolecular vinyl carbocation trapping sequence. This process allows the synthesis of a variety of chromen-4-one derivatives with up to 93% yield under relatively mild conditions, highlighting the synthetic utility of chromen-2-one derivatives in organic synthesis (Bam & Chalifoux, 2018).

Dual Chemosensor for Metal Ions

Ankita Roy et al. (2019) reported the synthesis of a rhodamine-based compound acting as a dual chemosensor for Zn2+ and Al3+ ions, exhibiting distinctly separated excitation and emission wavelengths. The sensor's fluorescence intensity increases significantly in the presence of these ions, demonstrating the potential of chromen-2-one derivatives in sensor applications (Roy et al., 2019).

Catalytic Activities in Alcohol Oxidation

S. Hazra et al. (2015) synthesized sulfonated Schiff base copper(II) complexes from 2-aminobenzenesulfonic acid and 2-hydroxy-3-methoxybenzaldehyde, which acted as efficient and selective catalysts for the oxidation of alcohols. This study illustrates the catalytic capabilities of chromen-2-one derivatives and their potential in facilitating chemical transformations (Hazra et al., 2015).

Facile Acid-catalyzed Condensation

Suven Das et al. (2004) explored the acid-catalyzed condensation of 2-hydroxy-2,2'-biindan-1,1',3,3'-tetrone with various phenols and methoxyaromatic systems, leading to the production of 2-aryl/alkyl-2,2'-biindan-1,1',3,3'-tetrones. This method highlights the chemical reactivity and application of chromen-2-one derivatives in synthesizing complex organic molecules (Das et al., 2004).

Safety And Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. For example, if it’s a volatile compound, it might pose inhalation risks. However, without specific data, it’s difficult to provide a comprehensive analysis of potential hazards1.


Future Directions

The future directions for the study and use of this compound would depend on its properties and potential applications. These could include further studies to determine its properties, potential uses in various industries, and the development of methods for its synthesis.


properties

IUPAC Name

6,8-ditert-butyl-3-(4-methoxyphenyl)sulfonylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28O5S/c1-23(2,3)16-12-15-13-20(22(25)29-21(15)19(14-16)24(4,5)6)30(26,27)18-10-8-17(28-7)9-11-18/h8-14H,1-7H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWCWQFAUVOTACO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C2C(=C1)C=C(C(=O)O2)S(=O)(=O)C3=CC=C(C=C3)OC)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,8-di-tert-butyl-3-(4-methoxybenzenesulfonyl)-2H-chromen-2-one

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